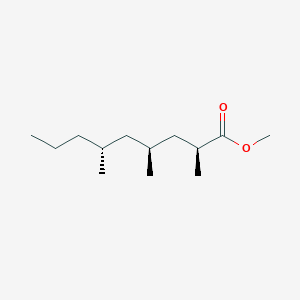

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, also known as muscalure, is a pheromone produced by the male housefly. It is used as a lure to attract female houseflies for the purpose of population control. Muscalure has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mécanisme D'action

Muscalure acts as a pheromone, which is a chemical signal that is used to communicate between individuals of the same species. In the case of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, it is used by male houseflies to attract female houseflies for mating. The exact mechanism of action of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is not fully understood, but it is believed to involve the activation of specific receptors in the antennae of female houseflies.

Effets Biochimiques Et Physiologiques

Muscalure has been shown to have a variety of biochemical and physiological effects on female houseflies. It has been shown to stimulate the production of sex pheromones in female houseflies, which increases their attractiveness to males. It has also been shown to affect the behavior of female houseflies, causing them to become more active and more likely to mate.

Avantages Et Limitations Des Expériences En Laboratoire

Muscalure has several advantages for use in lab experiments. It is a highly specific chemical that only affects houseflies, which makes it useful for studying the behavior and physiology of these insects. It is also a relatively simple molecule, which makes it easy to synthesize and study. However, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has several limitations for lab experiments. It is difficult to obtain in large quantities, which can make it expensive to use. In addition, it is difficult to control the release of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate in lab experiments, which can make it difficult to study its effects.

Orientations Futures

There are several future directions for the study of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate. One area of research is the development of new methods for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, which could lead to more efficient and cost-effective production of this chemical. Another area of research is the development of new methods for using Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate to control insect populations, including the development of new traps and lures. Finally, there is potential for the use of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate as a chemical communication tool in other species, which could have applications in agriculture and pest control.

Méthodes De Synthèse

Muscalure can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create the molecule, while biotechnology involves the use of living organisms to produce the molecule. The most common method for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is through chemical synthesis, which involves the reaction of 2,4,6-trimethylheptanal with methanol and a strong acid catalyst.

Applications De Recherche Scientifique

Muscalure has been extensively studied for its use in the control of housefly populations. It is used as a lure in traps to attract female houseflies, which are then killed or sterilized to reduce the population. Muscalure has also been studied for its potential use in the control of other insect populations, including mosquitoes and fruit flies. In addition, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has been studied for its potential use as a chemical communication tool in other species.

Propriétés

Numéro CAS |

18450-81-2 |

|---|---|

Nom du produit |

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |

Formule moléculaire |

C13H26O2 |

Poids moléculaire |

214.34 g/mol |

Nom IUPAC |

methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |

InChI |

InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12+/m1/s1 |

Clé InChI |

NCJWARDEMBIBPL-WOPDTQHZSA-N |

SMILES isomérique |

CCC[C@@H](C)C[C@H](C)C[C@H](C)C(=O)OC |

SMILES |

CCCC(C)CC(C)CC(C)C(=O)OC |

SMILES canonique |

CCCC(C)CC(C)CC(C)C(=O)OC |

Synonymes |

[2S,4S,6R,(+)]-2,4,6-Trimethylnonanoic acid methyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)